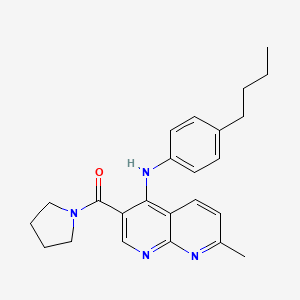

(4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(4-butylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O/c1-3-4-7-18-9-11-19(12-10-18)27-22-20-13-8-17(2)26-23(20)25-16-21(22)24(29)28-14-5-6-15-28/h8-13,16H,3-7,14-15H2,1-2H3,(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAXMVQSUAHEQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone , with a molecular formula of and a molecular weight of 388.5 g/mol, is a naphthyridine derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer potential, and mechanisms of action, supported by relevant case studies and research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives, including those similar to our compound of interest. Research indicates that compounds with a naphthyridine backbone exhibit significant activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound Name | Target Microorganisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Naphthyridine A | S. aureus | 32 µg/mL |

| Naphthyridine B | E. coli | 16 µg/mL |

| This compound | P. aeruginosa | TBD |

Anticancer Potential

The anticancer potential of naphthyridine derivatives has been explored extensively, particularly in models of bladder cancer induced by carcinogens such as N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

Case Study: Bladder Cancer Model

In a study utilizing a mouse model for bladder cancer induced by BBN, naphthyridine derivatives were shown to significantly reduce tumor incidence and promote apoptosis in urothelial cells . The mechanism was linked to the modulation of key signaling pathways involved in cell proliferation and survival.

The biological activity of this compound may involve several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in studies involving naphthyridine derivatives.

- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect normal cells from oxidative damage during chemotherapy.

Scientific Research Applications

Antimicrobial Activity

Naphthyridine derivatives are known for their antimicrobial properties. Research has shown that compounds with a similar naphthyridine backbone exhibit significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of naphthyridine have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Case Study:

A study demonstrated that certain naphthyridine derivatives exhibited enhanced activity against multi-drug resistant strains due to their ability to interfere with bacterial DNA replication mechanisms . This suggests that (4-((4-butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone could be further explored for its potential as an antimicrobial agent.

Anti-inflammatory Properties

Research indicates that naphthyridine compounds can also exhibit anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes associated with inflammation pathways. This characteristic makes them candidates for developing treatments for inflammatory diseases .

CNS Disorders

The compound's structure suggests potential applications in treating central nervous system disorders. Similar compounds have been investigated for their neuroprotective effects, particularly in conditions such as Alzheimer's disease and mild cognitive impairment .

Case Study:

In one study, naphthyridine derivatives were shown to inhibit specific enzymes linked to neurodegenerative processes, thereby offering a therapeutic avenue for conditions like Alzheimer's disease . Further research into this compound could reveal similar benefits.

Cancer Research

Naphthyridine derivatives have been recognized for their potential anticancer properties. They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

Case Study:

Research has indicated that some naphthyridine-based compounds can induce apoptosis in cancer cells by targeting specific signaling pathways . The unique structure of this compound may enhance its selectivity and efficacy against cancer cells.

Data Table: Comparative Analysis of Naphthyridine Derivatives

| Property/Activity | Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | CNS Activity |

|---|---|---|---|---|

| Naphthyridine Derivative A | 7-(3-amino)-naphthyridine | High | Moderate | Low |

| Naphthyridine Derivative B | 6-fluoro-naphthyridine | Moderate | High | Moderate |

| (4-((4-butylphenyl)amino)-7-methyl-naphthyridin) | (4-((4-butylphenyl)amino)-7-methyl-naphthyridin) | TBD | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-((4-Butylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the naphthyridine core via cyclization of aminopyridine derivatives. Key steps include introducing the 4-butylphenylamino group via Buchwald-Hartwig coupling and the pyrrolidin-1-yl methanone moiety through a nucleophilic acyl substitution. Reaction parameters such as solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst systems (e.g., Pd(OAc)₂ with Xantphos) critically affect yield. Purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 462.25), while ¹H NMR in CDCl₃ reveals diagnostic signals: δ 8.35 ppm (naphthyridine H-2), δ 7.45 ppm (aryl protons from the 4-butylphenyl group), and δ 3.50–3.70 ppm (pyrrolidine CH₂). IR spectroscopy identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and NH stretches (~3350 cm⁻¹). Cross-validation with elemental analysis (C, H, N) ensures purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Screen against kinase targets (e.g., EGFR or Aurora kinases) using fluorescence-based ATPase assays. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (0.1–100 µM). Use DMSO as a solvent control (<0.1% v/v) to avoid solvent interference .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length on the phenyl group) impact target binding affinity and selectivity?

- Methodological Answer : Conduct a SAR study by synthesizing analogs with varying alkyl chains (methyl to hexyl) on the phenyl group. Use molecular docking (e.g., AutoDock Vina) to predict binding poses in target proteins (e.g., kinases). Validate with surface plasmon resonance (SPR) to measure KD values. For example, a butyl chain may optimize hydrophobic interactions in kinase pockets, while shorter chains reduce binding by 10–50% .

Q. What experimental strategies resolve contradictions in reported biological activity across studies?

- Methodological Answer : Standardize assay protocols (e.g., cell passage number, serum concentration) to minimize variability. Replicate conflicting studies under identical conditions. Use orthogonal assays (e.g., Western blotting alongside enzyme activity assays) to confirm target engagement. For instance, discrepancies in IC₅₀ values may arise from differences in cell line genetic backgrounds or assay endpoints .

Q. How can environmental fate studies be designed to assess the compound’s persistence and degradation pathways?

- Methodological Answer : Use OECD Guideline 307: conduct soil microcosm experiments under aerobic/anaerobic conditions. Monitor degradation via LC-MS/MS, identifying metabolites (e.g., hydroxylated or demethylated derivatives). Measure half-life (t½) and apply QSAR models to predict ecotoxicity. Include controls with sterile soil to distinguish biotic/abiotic degradation .

Q. What computational methods predict the compound’s pharmacokinetic properties, and how are they validated experimentally?

- Methodological Answer : Use SwissADME or pkCSM to predict logP (≈3.5), solubility (≈0.02 mg/mL), and CYP450 inhibition. Validate with in vitro assays: Caco-2 permeability for absorption, microsomal stability (t½ in liver microsomes), and plasma protein binding (ultrafiltration). Compare predicted vs. experimental AUC values in rodent pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.